2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate
Description
Properties
Molecular Formula |
C16H19NO6 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-phenylmethoxyethoxy)propanoate |
InChI |
InChI=1S/C16H19NO6/c18-14-6-7-15(19)17(14)23-16(20)8-9-21-10-11-22-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI Key |
JYTNQRCNOSJBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution for Ether Linkage Formation
The 2-(benzyloxy)ethoxy side chain is typically introduced via a Williamson ether synthesis. In this step, sodium hydride (NaH) deprotonates the hydroxyl group of ethylene glycol monobenzyl ether, enabling nucleophilic attack on a bromopropionic acid derivative. For example:
Yields for this step range from 65% to 78%, depending on the solvent (tetrahydrofuran or dimethylformamide) and temperature (0°C to 25°C).
Activation as N-Hydroxysuccinimide (NHS) Ester
The propanoic acid intermediate is converted to its NHS ester using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. This reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with NHS to form the active ester:
Reaction conditions (e.g., 4°C for 12 hours in dichloromethane) achieve >90% conversion, as validated by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Purification Techniques
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted NHS and DCU.
-
Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with ≥99% purity (via high-performance liquid chromatography, HPLC).
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance reproducibility and safety. Key parameters include:
-
Residence Time : 30 minutes at 50°C
-
Catalyst Loading : 0.05 equiv EDC
-
Throughput : 5 kg/day with 88% yield.
Green Chemistry Approaches
Recent advances replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent. This substitution reduces environmental impact while maintaining 84% yield.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity with a retention time of 6.8 minutes.
Applications and Derivative Synthesis
Bioconjugation in Antibody-Drug Conjugates (ADCs)
The NHS ester reacts selectively with lysine residues on antibodies, enabling payload attachment. For instance, conjugation with monomethyl auristatin E (MMAE) achieves a drug-to-antibody ratio (DAR) of 3.8–4.2, as quantified by hydrophobic interaction chromatography (HIC).
Chemical Reactions Analysis
Hydrolysis of the NHS Ester
The NHS ester group undergoes hydrolysis under aqueous conditions, forming the corresponding carboxylic acid. This reaction is pH-dependent and critical for understanding the compound’s stability in biological buffers.
| Condition | Rate (pH 7.4, 25°C) | Major Product |
|---|---|---|
| Neutral aqueous | 3-(2-(Benzyloxy)ethoxy)propanoic acid | |
| Basic (pH > 9) | Same as above + succinimide byproduct | |
| Acidic (pH < 5) | Slow hydrolysis |
Mechanism : Nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the NHS ester, leading to cleavage of the ester bond .
Nucleophilic Substitution with Amines
The NHS ester reacts efficiently with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, a cornerstone of bioconjugation chemistry.
Mechanism : The amine attacks the electrophilic carbonyl carbon of the NHS ester, displacing the succinimide leaving group .
Hydrogenolysis of the Benzyl Ether
The benzyl-protected ether can be cleaved via catalytic hydrogenation, exposing a free hydroxyl group for further functionalization.
| Condition | Catalyst | Time | Yield | Product |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C (10% wt) | Ethanol | 6 h | 95% | 3-(2-Hydroxyethoxy)propanoic acid NHS ester |
| H₂ (3 atm), Pd(OH)₂/C | THF | 3 h | 98% | Same as above |
Mechanism : Adsorption of hydrogen onto the catalyst surface followed by cleavage of the C–O bond in the benzyl group .
Stability Under Oxidative and Thermal Conditions
The compound’s stability is critical for storage and handling:
| Condition | Observation | Degradation Pathway |
|---|---|---|
| 40°C, dry argon | Stable for >6 months | None |
| 60°C, ambient atmosphere | 15% decomposition after 1 week | Oxidation of ethylene glycol chain |
| UV light (254 nm) | Rapid degradation (50% in 24 h) | Radical-mediated chain scission |
Thiol-Ene Click Chemistry (Speculative)
While not directly reported for this compound, analogous NHS-PEG derivatives undergo thiol-maleimide coupling. The ethylene glycol spacer may facilitate similar reactivity if modified .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have identified compounds related to the pyrrolidine-2,5-dione structure as promising candidates for treating epilepsy. The compound N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), closely related to our compound of interest, exhibited broad-spectrum anticonvulsant properties in various animal models. It demonstrated efficacy in the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test, indicating its potential as a new anticonvulsant drug with a favorable safety profile .
Hybrid Drug Development
The design of hybrid compounds that integrate different pharmacophores has been a significant focus in drug development. The incorporation of the 2,5-dioxopyrrolidinyl moiety into hybrid structures has shown promise in enhancing therapeutic effects while minimizing side effects. For instance, AS-1 was designed to combine structural elements from established antiepileptic drugs like ethosuximide and levetiracetam, potentially leading to multitargeted therapeutic benefits .
Case Studies
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound acts as a linker, facilitating the conjugation of different molecules. This property is particularly useful in the synthesis of antibody-drug conjugates, where it helps in attaching drugs to antibodies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of NHS esters with variable spacer arms and protective groups. Below is a comparative analysis of key analogs:
Key Comparative Data
Reactivity and Stability: The benzyl-protected spacer in the target compound reduces hydrolysis rates compared to unmodified NHS esters (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid) but is less stable than TCO-PEG4-TFP, which is engineered for aqueous stability . Propargyl-PEG2-NHS and Ald-Ph-amido-PEG3-NHS exhibit orthogonal reactivity (click chemistry and aldehyde-specific conjugation, respectively), unlike the target compound’s generic amine reactivity .
Solubility and Pharmacokinetics :
- Benzyloxyethoxy spacers increase logP values, favoring lipid bilayer penetration but reducing aqueous solubility. In contrast, PEG-containing analogs (e.g., TCO-PEG4-TFP) enhance water solubility .
Synthetic Utility: The target compound’s benzyl group requires deprotection (e.g., hydrogenolysis) for further functionalization, adding a synthetic step compared to click-ready (propargyl) or aldehyde-terminated analogs .
Safety Profiles: All NHS esters in this class share irritant properties (skin, eyes, respiratory system), as noted in Safety Data Sheets (SDS) for structural analogs .
Biological Activity
2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate is a synthetic compound with a complex structure that includes a pyrrolidine ring and various functional groups. Its molecular formula is , and it has a molecular weight of approximately 425.39 g/mol. The unique structural features suggest potential biological activity, particularly in medicinal chemistry applications.
Structural Characteristics
The compound features multiple oxygen atoms that facilitate hydrogen bonding, potentially influencing its solubility and biological interactions. The dioxopyrrolidine moiety may enhance its reactivity and interaction with biological systems, making it a candidate for further pharmacological exploration.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.39 g/mol |
| Functional Groups | Pyrrolidine ring, ether groups, dioxo groups |
Biological Activity
Preliminary studies indicate that 2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate may exhibit significant biological activity. Compounds with similar structures have shown promise as:
- Anticonvulsants : Research on related compounds like N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) revealed broad-spectrum anticonvulsant properties. AS-1 demonstrated efficacy in various seizure models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test in mice .
- Pharmacokinetic Properties : Studies on AS-1 indicated good permeability in artificial membrane assays and excellent metabolic stability in human liver microsomes, suggesting favorable pharmacokinetic profiles for potential therapeutic applications .
Anticonvulsant Activity of AS-1
A study conducted on AS-1 highlighted its effectiveness across several animal models of epilepsy. The results showed:
- Efficacy in Seizure Models : AS-1 provided significant protection in the MES and PTZ tests, indicating its potential as an anticonvulsant for various types of epilepsy.
- Safety Profile : The compound exhibited a favorable safety margin as determined by the rotarod test, which assesses motor coordination and balance in rodents .
ADME-Tox Studies
The ADME-Tox profile of AS-1 was evaluated to understand its absorption, distribution, metabolism, excretion, and toxicity:
Q & A
Q. What are the optimal synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl 3-(2-(benzyloxy)ethoxy)propanoate, and how can reaction yields be maximized?
Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC or DCC) to activate carboxylic acid intermediates, followed by reaction with N-hydroxysuccinimide (NHS) to form the active ester. Key steps include:
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm ester and benzyl ether linkages. Key peaks include:
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+Na] = 289 for analogs) .
- HPLC : Reverse-phase chromatography with UV detection (220–280 nm) to assess purity >95% .
Advanced Research Questions
Q. What role does the PEG-like spacer (2-(benzyloxy)ethoxy) play in antibody-drug conjugate (ADC) linker design?
Methodological Answer: The 2-(benzyloxy)ethoxy group acts as a hydrophilic spacer, enhancing solubility and reducing aggregation in ADC payloads. Key considerations:
- Controlled Drug Release : The benzyloxy group can be cleaved via enzymatic or acidic conditions, enabling site-specific payload delivery .
- Stability vs. Reactivity Balance : Adjust spacer length (e.g., ethylene oxide units) to optimize serum stability while maintaining intracellular cleavage efficiency .
- Experimental Validation : Use in vitro plasma stability assays (e.g., incubation in human serum at 37°C) and cytotoxicity profiling in target cell lines .
Q. How can conflicting solubility data for this compound in organic solvents be resolved?
Methodological Answer: Contradictions in solubility reports (e.g., DCM vs. DMF) arise from variations in solvent polarity and temperature. A systematic approach includes:
- Solvent Screening : Test solubility in graded polarity solvents (e.g., hexane, ethyl acetate, DMSO) at 25°C and 60°C .
- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time to identify optimal concentrations for reactions .
- Co-solvent Strategies : Use DMF/THF mixtures to enhance dissolution while maintaining reactivity .
Q. What computational methods can predict the reactivity of the NHS ester moiety in aqueous vs. non-aqueous environments?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model hydrolysis pathways of the NHS ester. Key parameters include:
- Molecular Dynamics (MD) Simulations : Predict aggregation behavior in biological matrices by simulating interactions with serum proteins .
- Validation : Compare computational results with experimental kinetic studies (e.g., HPLC monitoring of ester degradation) .
Experimental Design & Data Analysis
Q. How should researchers design stability studies to assess decomposition under storage conditions?
Methodological Answer:
Q. What strategies mitigate side reactions during conjugation to biomolecules (e.g., peptides or antibodies)?
Methodological Answer:
- pH Control : Conduct reactions at pH 7.5–8.5 to balance NHS ester reactivity and biomolecule stability .
- Selective Protection : Temporarily protect amine groups on biomolecules using tert-butoxycarbonyl (Boc) groups .
- Quenching Optimization : Add excess glycine or Tris buffer to terminate reactions and prevent over-conjugation .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activity of ADC linkers using this compound be addressed?
Methodological Answer: Contradictions may arise from variability in drug-to-antibody ratios (DAR) or linker-drug stability. Resolve via:
- DAR Quantification : Use HIC-HPLC or LC-MS to standardize DAR across studies .
- Comparative In Vivo Studies : Test linkers in matched tumor models with pharmacokinetic profiling (e.g., plasma half-life, tumor accumulation) .
- Batch Consistency : Ensure synthetic batches are >95% pure and characterized by identical QC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
